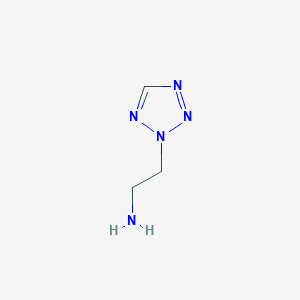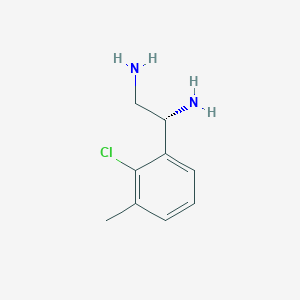
(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a methylamino group, and an ethan-1-OL moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-bromo-2-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)acetone.
Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethane.
Substitution: Formation of 2-(4-Methoxy-2-chlorophenyl)-2-(methylamino)ethan-1-OL.
Aplicaciones Científicas De Investigación
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of intracellular signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can be compared with other similar compounds, such as:
®-2-(4-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-OL: Similar structure but with a fluorine atom instead of chlorine.
®-2-(4-Bromo-2-chlorophenyl)-2-(ethylamino)ethan-1-OL: Similar structure but with an ethylamino group instead of methylamino.
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)propan-1-OL: Similar structure but with a propan-1-OL moiety instead of ethan-1-OL.
These comparisons highlight the uniqueness of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL in terms of its specific functional groups and their positions on the molecule.
Propiedades
Fórmula molecular |
C9H11BrClNO |
|---|---|
Peso molecular |
264.54 g/mol |
Nombre IUPAC |
(2R)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
Clave InChI |
SDZYYUFSHKPWGO-VIFPVBQESA-N |
SMILES isomérico |
CN[C@@H](CO)C1=C(C=C(C=C1)Br)Cl |
SMILES canónico |
CNC(CO)C1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)





![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)



